molecular formula C16H32 B13961568 1,2-Dimethyl-3-pentyl-4-propylcyclohexane CAS No. 62376-17-4

1,2-Dimethyl-3-pentyl-4-propylcyclohexane

Cat. No.: B13961568
CAS No.: 62376-17-4
M. Wt: 224.42 g/mol
InChI Key: UJIUQWGUJFPPKB-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-pentyl-4-propylcyclohexane is an organic compound with the molecular formula C16H32 It is a cyclohexane derivative characterized by the presence of two methyl groups, one pentyl group, and one propyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:

    Temperature: 0-50°C

    Solvent: Anhydrous conditions, often using solvents like dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-pentyl-4-propylcyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce any unsaturated bonds present in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Br2 or Cl2 in the presence of light or heat

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

1,2-Dimethyl-3-pentyl-4-propylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-pentyl-4-propylcyclohexane depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic regions of proteins or lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethylcyclohexane
  • 1,2-Dimethyl-3-ethylcyclohexane
  • 1,2-Dimethyl-3-butylcyclohexane

Comparison

1,2-Dimethyl-3-pentyl-4-propylcyclohexane is unique due to the specific arrangement of its alkyl groups, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications.

Properties

CAS No.

62376-17-4

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

1,2-dimethyl-3-pentyl-4-propylcyclohexane

InChI

InChI=1S/C16H32/c1-5-7-8-10-16-14(4)13(3)11-12-15(16)9-6-2/h13-16H,5-12H2,1-4H3

InChI Key

UJIUQWGUJFPPKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(CCC1CCC)C)C

Origin of Product

United States

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